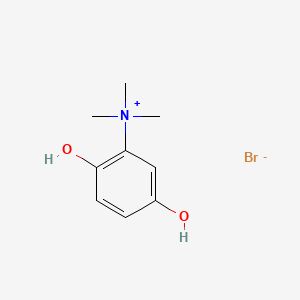
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide is an organic compound with the molecular formula C11H22INO It is a quaternary ammonium salt, characterized by the presence of a piperidinium core substituted with a tetrahydropyran ring and a methyl group
Preparation Methods
The synthesis of 1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide typically involves the quaternization of 1-methylpiperidine with tetrahydro-2H-pyran-3-yl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.
Chemical Reactions Analysis
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidinium derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group facilitates binding to negatively charged sites on biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide can be compared with other quaternary ammonium salts, such as:
Tetramethylammonium iodide: Lacks the tetrahydropyran ring, making it less structurally complex.
1-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperidinium iodide: Similar structure but with a different position of the tetrahydropyran ring, which can affect its reactivity and applications.
1-Methyl-1-(tetrahydro-2H-pyran-2-yl)piperidinium iodide: Another positional isomer with distinct chemical properties.
Properties
CAS No. |
64647-12-7 |
|---|---|
Molecular Formula |
C11H22INO |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-methyl-1-(oxan-3-yl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-12(7-3-2-4-8-12)11-6-5-9-13-10-11;/h11H,2-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
SCEXTGPSNHVTNW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)C2CCCOC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



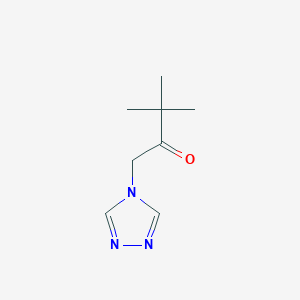

![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
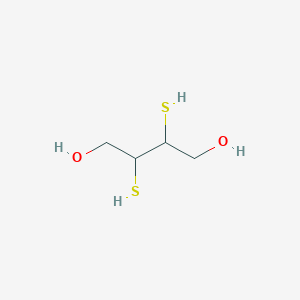
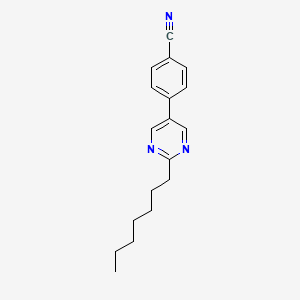
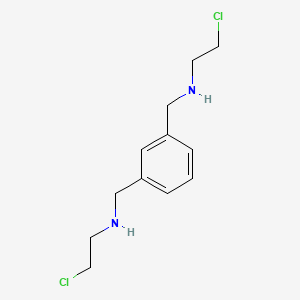
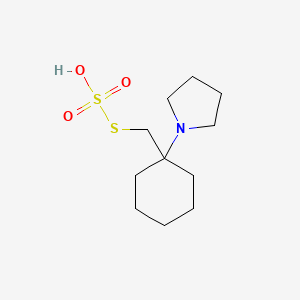
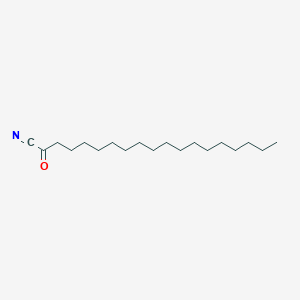
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
